molecular formula C4H12IN B1408591 tert-Butylamine Hydroiodide CAS No. 39557-45-4

tert-Butylamine Hydroiodide

Cat. No.: B1408591
CAS No.: 39557-45-4
M. Wt: 201.05 g/mol
InChI Key: NLJDBTZLVTWXRG-UHFFFAOYSA-N
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Description

Contextualization within Amine Salts Research

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. ncert.nic.in Due to the presence of a lone pair of electrons on the nitrogen atom, amines are basic and highly reactive, making them excellent nucleophiles. numberanalytics.com A characteristic reaction of amines is their ability to react with acids to form salts, known as amine salts or ammonium (B1175870) salts. ncert.nic.innumberanalytics.com

These salts, such as tert-butylamine (B42293) hydroiodide, are typically crystalline solids that are more soluble in water than the parent amine but insoluble in nonpolar organic solvents. ncert.nic.inalfa-chemistry.com This property is foundational for the separation and purification of amines from other organic compounds. ncert.nic.in Amine salts are crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, polymers, and dyes. ncert.nic.inalfa-chemistry.com For instance, many insoluble alkaloids are formulated as soluble hydrochloride salts for pharmaceutical use. alfa-chemistry.com In materials science, amine salts are investigated as precursors for thin films and as components with bactericidal or anti-mildew properties. alfa-chemistry.com

Significance of the Iodide Counterion in Chemical Systems

The identity of the counterion in an ionic compound can significantly influence the compound's behavior in chemical reactions. The iodide ion (I-), being a large and highly polarizable anion, possesses unique characteristics. echemi.com In transition metal catalysis, iodide counterions have been shown to enforce high levels of enantioselectivity and influence the productivity of catalytic systems. kaust.edu.sa The large size of the iodide ion can lead to long bond distances with metal centers, which in turn can affect the electronic properties and reactivity of the complex. kaust.edu.sa

However, the iodide ion can also present challenges; it can sometimes form nonreactive complexes with catalyst metals like palladium, effectively shutting down the catalytic cycle. researchgate.net In the field of photochemistry, the iodide counterion has been found to participate directly in photochemical pathways. Studies have shown that in the presence of a photosensitizer and oxygen, iodide can be oxidized to form molecular iodine (I2), a reactive species that can influence the outcome of the reaction, such as accelerating the deactivation of viruses. nih.gov This reactivity highlights that the iodide counterion is not always a passive "spectator ion" but can be an active participant in chemical transformations. echemi.comnih.gov

Overview of Research Trajectories for tert-Butylamine Hydroiodide

Research involving this compound has primarily focused on its application in materials science, particularly in the development of perovskite solar cells (PSCs). tcichemicals.com In this context, it is used as an organic onium salt, which is a key component of organic-inorganic hybrid perovskite precursors. tcichemicals.com The incorporation of specific organic cations like tert-butylammonium (B1230491) is a strategy employed to tune the structural and electronic properties of the perovskite films, aiming to enhance the stability and efficiency of the solar cells.

Beyond materials science, this compound serves as a reagent in organic synthesis. cymitquimica.com Like other amine salts, it can be used as a precursor to generate the parent amine, tert-butylamine, by treatment with a base. ncert.nic.in Tert-butylamine itself is a valuable building block for various chemicals, including rubber accelerators and pesticides. wikipedia.org Some research has also explored the potential for this compound to act as an enzyme inhibitor or to exhibit antioxidant properties, though these areas are less prominent. cymitquimica.com The compound's utility is primarily centered on its role as a structural component in advanced materials and as a synthetic intermediate.

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and properties of the compound.

PropertyValueSource(s)
IUPAC Name 2-methylpropan-2-amine;hydroiodide fishersci.cafishersci.com
Synonym tert-Butylammonium Iodide tcichemicals.comfishersci.cafishersci.com
CAS Number 39557-45-4 tcichemicals.comfishersci.caspectrumchemical.com
Molecular Formula C4H12IN fishersci.cafishersci.com
Molecular Weight 201.05 g/mol cymitquimica.comfishersci.ca
Appearance White to almost white powder or crystals tcichemicals.com
Melting Point 221 °C (decomposes) tcichemicals.comfishersci.com

Properties

IUPAC Name

2-methylpropan-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDBTZLVTWXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39557-45-4
Record name tert-Butylamine Hydroiodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Catalytic Applications and Mechanisms of Tert Butylamine Hydroiodide

Role as a Catalyst in Organic Transformations

Ammonium (B1175870) iodide salts, including tert-butylamine (B42293) hydroiodide, function as versatile organocatalysts, engaging in multiple modes of activation to facilitate organic reactions. Their catalytic activity is primarily attributed to the properties of the iodide anion and the role of the ammonium cation in more complex catalytic cycles.

The general mechanism for iodide-facilitated nucleophilic catalysis can be illustrated in the context of a substitution reaction. In a reaction between an alkyl chloride (R-Cl) and a nucleophile (Nu⁻), the process may be slow due to the relatively poor leaving group ability of the chloride ion. When a catalytic amount of tert-butylamine hydroiodide is introduced, the iodide anion, being a stronger nucleophile than many others, can displace the chloride in an Sₙ2 reaction to form an alkyl iodide intermediate (R-I). youtube.com

StepReactionRole of Iodide
1 R-Cl + I⁻ → R-I + Cl⁻Acts as a nucleophile to form a more reactive intermediate.
2 R-I + Nu⁻ → R-Nu + I⁻Acts as a superior leaving group to facilitate product formation.
Overall R-Cl + Nu⁻ → R-Nu + Cl⁻Regenerated catalyst.

This interactive table summarizes the two-step mechanism of nucleophilic catalysis by the iodide anion.

Beyond simple nucleophilic catalysis, ammonium iodides are integral to a broader class of reactions under the umbrella of organocatalysis. acs.org Chiral quaternary ammonium salts, for instance, are widely used in asymmetric phase-transfer catalysis. acs.org In the context of this compound, the ammonium cation and iodide anion can act in concert, particularly in oxidative reactions.

Under oxidative conditions, the iodide anion can be oxidized to form hypervalent iodine species. acs.org The resulting in situ generated ammonium hypoiodite or iodate species exhibit unique catalytic properties that merge the capabilities of both quaternary ammonium salt catalysis and hypervalent iodine catalysis. acs.orgcardiff.ac.uk This dual-catalyst system, generated from a single precursor, can facilitate a variety of complex organic transformations, such as the asymmetric α-hydroxylation of β-ketoesters. acs.org A plausible mechanism involves the initial oxidation of the ammonium iodide by an oxidant (e.g., H₂O₂), followed by reaction with other substrates to form a highly reactive oxygen-transfer agent, which then participates in the main catalytic cycle. acs.org

Specific Catalytic Reactions

One of the most significant and environmentally relevant applications of ammonium iodide catalysts is in the fixation of carbon dioxide.

The coupling of carbon dioxide with epoxides to produce cyclic carbonates is a 100% atom-economical reaction that provides a greener alternative to traditional methods using toxic phosgene. rsc.org Ammonium halides, including this compound, are effective catalysts for this transformation. The catalytic efficiency of ammonium salts is highly dependent on the halide anion, with iodide being the most efficient, followed by bromide and chloride. rsc.org

The generally accepted mechanism involves two key steps:

Epoxide Ring-Opening : The iodide anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This Sₙ2 reaction results in the opening of the ring to form a haloalkoxide intermediate. rsc.orgnih.govresearchgate.netrsc.org

CO₂ Insertion and Cyclization : The alkoxide oxygen of the intermediate then performs a nucleophilic attack on the carbon atom of a CO₂ molecule. The resulting carbonate species undergoes an intramolecular substitution (a 5-exo-tet cyclization) to form the five-membered cyclic carbonate product and release the iodide anion, thereby regenerating the catalyst. rsc.org

In some systems, the ammonium cation can also play a role by activating the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. rsc.org

CatalystEpoxide SubstrateTemperature (°C)CO₂ Pressure (bar)Time (h)Yield (%)Selectivity (%)
DMAP HBr (26)Propylene Oxide12014>99>99
DMAP HBr (26)Styrene Oxide1201499>99
DMAP HBr (26)Epichlorohydrin1201495>99
Alkanolamine (39)Propylene Oxide1005890>99
Azolate IL (40)Cyclohexene Oxide10010271-

This interactive table presents data from various organocatalytic systems for cyclic carbonate synthesis, highlighting the high efficiency achievable under relatively mild conditions. rsc.org

The steric properties of the ammonium cation can significantly influence catalytic activity. While it might be assumed that a bulky cation could hinder the approach of reactants, studies have suggested a more nuanced role. For the cycloaddition of CO₂ to epoxides, DFT calculations have indicated that tertiary amines can be more reactive catalysts due to lower steric hindrance during the catalytic cycle itself, rather than just their nucleophilicity. rsc.org In some catalytic systems, such as those involving imidazolium halide salts, increasing the steric hindrance on the cation can reduce ion-pairing between the cation and the halide anion. mdpi.com This "freer" anion is more available to participate in the nucleophilic attack on the epoxide, potentially enhancing catalytic performance. However, excessive steric hindrance on the epoxide substrate itself, such as with cyclohexene oxide, can slow the reaction down, requiring longer times to achieve high conversion. nih.gov

The basicity of the amine component of the catalyst system is another critical factor. The cycloaddition reaction can be promoted by a synergistic effect between different functional groups within the catalyst. frontiersin.org For instance, the basicity of tertiary amine groups can facilitate the reaction by promoting the dissociation of carbonic acid (formed from CO₂ and trace water), which increases the concentration of the highly nucleophilic bicarbonate anion. mdpi.comfrontiersin.org This bicarbonate can then participate in the ring-opening of the epoxide. mdpi.com Furthermore, in catalysts that possess both tertiary amine and hydroxyl groups, a cooperative effect is observed where both functionalities contribute to a more active catalytic system. rsc.org However, the relationship is not always linear, as highly basic catalysts can also be susceptible to "CO₂ poisoning," where the catalyst is deactivated through the formation of stable carbamates, reducing its efficacy. nih.gov Therefore, an optimal balance of basicity is required for maximum catalytic activity.

Amidation Reactions

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, it is a thermodynamically challenging process due to the formation of a stable and unreactive ammonium carboxylate salt. mdpi.com Catalytic direct amidation seeks to overcome this hurdle without the need for stoichiometric activating agents, which generate significant chemical waste. catalyticamidation.info

While direct catalytic applications of this compound in amidation are not extensively documented, its components suggest a plausible catalytic cycle. The tert-butylammonium (B1230491) cation can act as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The bulky tert-butyl group could also play a role in influencing the steric environment of the reaction, potentially leading to selectivity in complex substrates.

Simultaneously, the iodide anion could participate in the reaction. It might act as a nucleophilic catalyst, forming a highly reactive acyl iodide intermediate, or it could facilitate the dehydration step by acting as a good leaving group. A general precedent for the use of simple ammonium salts in amidation exists, where ammonium chloride (NH₄Cl) has been successfully employed as a convenient amine source for the amidation of acid chlorides. researchgate.net

Table 1: General Conditions for Catalytic Amidation using Related Systems This table presents data from related catalytic systems to infer potential conditions for this compound.

Catalyst System Carboxylic Acid Amine Solvent Temperature (°C) Yield (%)
Boric Acid Benzoic Acid Aniline Toluene 110 95
ZrCl₄ Adipic Acid Benzylamine Xylene 140 88
Ti(OiPr)₄ Lauric Acid Morpholine None 160 92
NH₄Cl (Amine Source) Benzoyl Chloride (from NH₄Cl) NMP 25 95

Hydrogenation Reactions

Hydrogenation is a fundamental process for the reduction of unsaturated compounds. While traditionally dominated by transition metal catalysts, recent research has explored metal-free alternatives. Quaternary ammonium salts have been identified as effective catalysts for the hydrogenation of alkynes and olefins. d-nb.infonih.govresearchgate.net

In these systems, the ammonium salt is believed to activate the hydrogen molecule. The nature of the halide anion has been shown to significantly influence the catalytic efficiency. In a study on the hydrogenation of 1-octyne to 1-octene using various tetrabutylammonium (B224687) salts, the chloride, bromide, and iodide salts all demonstrated catalytic activity. d-nb.info This provides strong evidence that this compound could function as a metal-free hydrogenation catalyst. The tert-butylammonium ion would be the primary catalytic entity, with the iodide anion modulating its activity. d-nb.info

Another relevant context is the hydrodehalogenation of alkyl iodides, where the hydrogen iodide (HI) produced can poison palladium catalysts. The addition of a tertiary amine base is crucial to neutralize the HI and allow the reaction to proceed. acs.org This suggests a potential dual role for this compound, where it could act as the catalyst and its amine component could serve as an internal base to scavenge any acidic byproducts formed during a reaction.

Table 2: Comparison of Tetrabutylammonium Halides in the Catalytic Hydrogenation of 1-Octyne Data adapted from studies on related quaternary ammonium salt catalysts. d-nb.info

Catalyst Product Yield (%)
Bu₄NCl 1-Octene 93
Bu₄NBr 1-Octene 92
Bu₄NI 1-Octene 68

Mechanistic Investigations of Catalytic Pathways

Elucidation of Active Species

The catalytic activity of this compound likely stems from several potential active species that can exist in equilibrium in a reaction mixture.

The Ammonium Cation : The tert-butylammonium ion, [C(CH₃)₃NH₃]⁺, can act as a Brønsted acid or a hydrogen-bond donor. This is particularly important in activating electrophiles, such as the carbonyl group in carboxylic acids. acs.orgnih.gov

The Iodide Anion : The iodide ion, I⁻, is a soft nucleophile and a good leaving group. It could act as a nucleophilic catalyst itself or combine with a proton to form hydrogen iodide.

Hydrogen Iodide (HI) : In protic media, or in the presence of proton sources, HI can be formed in situ. HI is a strong acid and can act as a potent catalyst in reactions like esterification or ether cleavage.

Free tert-Butylamine : The salt can be in equilibrium with its constituent free amine and HI. The free tert-butylamine is a Brønsted base and a nucleophile, which could participate in the catalytic cycle, for instance, by deprotonating substrates or regenerating the catalyst.

Ion Pair : The entire this compound entity can act as a "hydrogen-bonded ion pair". acs.org In this scenario, the cation and anion work in concert to organize and activate substrates.

The dominant active species would be highly dependent on the specific reaction conditions, including the solvent, temperature, and nature of the reactants.

Role of Hydrogen Bonding in Catalysis

Hydrogen bonding is a critical non-covalent interaction that can significantly influence catalytic processes. The tert-butylammonium cation in this compound possesses three N-H protons, making it an excellent hydrogen-bond donor.

This capability is central to its potential catalytic mechanism. By forming hydrogen bonds with a substrate, the catalyst can:

Increase Electrophilicity : As mentioned in the context of amidation, hydrogen bonding to a carbonyl oxygen polarizes the C=O bond, making the carbon atom more susceptible to nucleophilic attack.

Stabilize Transition States : The catalyst can stabilize the charge distribution in a transition state, thereby lowering the activation energy of the reaction. For instance, in an enantioselective reaction, a chiral ammonium salt can form a hydrogen-bonded ion pair with a substrate, creating a rigid and well-defined chiral environment that directs the stereochemical outcome. acs.org

Orient Reactants : In a bimolecular reaction, the catalyst can act as a template, bringing two reactants together in a specific orientation that is favorable for the reaction to occur.

Research on secondary ammonium salt catalysis has explicitly demonstrated that the N-H···O hydrogen bond between the ammonium cation and a counter-anion is crucial for achieving high stereoselectivity, highlighting the power of this interaction in catalysis. acs.org

In-situ Spectroscopic Studies of Catalytic Cycles

To fully understand the catalytic role of this compound, direct observation of the catalytic cycle is necessary. In-situ spectroscopic techniques are powerful tools for this purpose, allowing researchers to monitor the reaction as it happens and identify transient intermediates. aspbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR could be used to track the protonation state of the tert-butylamine and the substrate. Changes in chemical shifts would provide evidence for hydrogen bonding and the formation of intermediates. researchgate.net

Infrared (IR) Spectroscopy : Attenuated Total Reflection (ATR)-IR spectroscopy is particularly useful for monitoring reactions in solution. For an amidation reaction, one could observe the shift in the carbonyl stretching frequency of the carboxylic acid upon activation by the ammonium catalyst, as well as the appearance of the amide carbonyl peak as the reaction progresses.

Raman Spectroscopy : Surface-Enhanced Raman Spectroscopy (SERS) can be employed to study reactions occurring on a catalytic surface, providing detailed information about adsorbed species and reaction intermediates, even in aqueous media. nih.gov

X-ray Absorption Spectroscopy (XAS) : This technique can provide information about the electronic structure and local coordination environment of the iodine atom, helping to determine if it is involved in the formation of intermediates like acyl iodides.

While specific in-situ studies on this compound are yet to be published, the application of these techniques would be invaluable in elucidating its precise catalytic mechanism.

Comparison with Other Amine Hydrohalides in Catalysis

The catalytic performance of this compound can be contextualized by comparing it to other amine hydrohalides. The key points of comparison are the steric bulk of the cation and the nature of the halide anion.

Effect of the Cation: The tert-butyl group is significantly larger than, for example, an n-propyl or ethyl group. This steric hindrance can be advantageous, potentially improving selectivity by blocking certain reaction pathways. However, it could also be detrimental by slowing down the reaction rate due to steric clash. In phase-transfer catalysis, the lipophilicity of the cation is crucial for its ability to transport anions into an organic phase. nih.gov The tert-butyl group provides a degree of lipophilicity, which might be comparable to smaller tetraalkylammonium salts.

Effect of the Anion: The halide anion plays a critical role. A comparison of tetrabutylammonium halides (Cl⁻, Br⁻, I⁻) in metal-free hydrogenation showed a trend in reactivity of Cl⁻ > Br⁻ > I⁻. d-nb.info This suggests that for certain reactions, the smaller, less polarizable halides might be more effective. However, in other contexts, the properties of iodide are superior. Iodide is the best nucleophile among the halides in polar protic solvents and is also the best leaving group, which could be beneficial in reactions involving nucleophilic substitution steps. In ruthenium-catalyzed reactions, iodide counterions have been shown to enhance enantioselectivity through direct coordination and hydrogen bonding, a role not observed for other halides. utexas.edu

Therefore, the choice between this compound and other amine hydrohalides like tert-butylamine hydrochloride or n-propylamine hydroiodide would be highly dependent on the specific reaction mechanism. This compound would be favored in reactions where the nucleophilicity of the iodide is key, or where the steric bulk of the tert-butyl group can be exploited to control selectivity.

Iodide vs. Bromide and Chloride Counterions

The catalytic efficacy of tert-butylamine salts is significantly modulated by the nature of the halide counterion. The general trend in nucleophilicity and leaving group ability for halides follows the order I⁻ > Br⁻ > Cl⁻. This hierarchy plays a pivotal role in reactions where the halide participates directly in the catalytic cycle.

Mechanistic Implications:

Research Findings:

While specific comparative studies on the catalytic applications of tert-butylamine hydrohalides are not extensively documented in the readily available literature, the principles governing the behavior of quaternary ammonium halides can be extrapolated. Studies on tetra-n-butylammonium halides in phase-transfer catalysis have demonstrated a clear dependence of catalytic activity on the counterion.

One study on the reaction of decyl methanesulfonate with sodium bromide, catalyzed by tetrabutylammonium halides, examined the relationship between the phase behavior and the catalytic activity of tetrabutylammonium chloride and iodide. nih.gov The results indicated that the interfacial reactions of the catalyst with the substrate are crucial, and the nature of the halide ion influences this interaction. nih.gov

In a different context, research on the synthesis of 2-oxazolidinones using triethylamine hydroiodide as a bifunctional catalyst revealed that the iodide was highly effective, whereas the bromide and chloride counterparts showed almost no catalytic activity. This highlights the critical role of the iodide anion in activating the substrates.

The following table summarizes the general expectations for the catalytic performance of tert-butylamine hydrohalides based on established principles of halide reactivity.

CatalystCounterionRelative NucleophilicityRelative Leaving Group AbilityExpected Catalytic Activity
This compoundI⁻HighHighHigh
tert-Butylamine HydrobromideBr⁻MediumMediumModerate
tert-Butylamine HydrochlorideCl⁻LowLowLow

It is important to note that the optimal choice of counterion can be reaction-dependent. In some cases, the stronger coordination of chloride or bromide to a metal center in transition metal catalysis might be advantageous. However, in many organocatalytic and phase-transfer reactions, the superior nucleophilicity and leaving group ability of iodide render this compound a more potent catalyst.

Applications in Materials Science and Advanced Materials Synthesis

Perovskite Precursors for Photovoltaic Devices

Tert-butylamine (B42293) hydroiodide is utilized as an organic salt precursor in the fabrication of perovskite materials, which are at the forefront of next-generation photovoltaic technology. rsc.orgresearchgate.net The bulky nature of the tert-butylammonium (B1230491) cation plays a crucial role in modifying the structure and properties of the perovskite films. ossila.com

The incorporation of bulky alkylammonium cations like tert-butylammonium iodide into the standard 3D perovskite structure (e.g., MAPbI₃) is a widely adopted strategy to enhance material and device stability. frontiersin.org These large cations can disrupt the continuous 3D lattice, leading to the formation of lower-dimensional or mixed-dimensional (2D/3D) perovskite structures. rsc.org These structures have demonstrated significantly improved resistance to environmental degradants such as moisture.

Research on the closely related tetrabutylammonium (B224687) (TBA) cation shows that its inclusion leads to perovskite films with enhanced hydrophobicity, contributing to remarkable stability. frontiersin.orgrsc.org Devices incorporating TBA maintained their original power conversion efficiency after 45 days under ambient conditions without encapsulation, whereas standard 3D perovskite cells lost over 60% of their initial efficiency in the same period. rsc.org Similarly, studies using iso-butyl ammonium (B1175870) iodide as a passivating agent for Cs-doped perovskite solar cells resulted in devices with good stability over 400 hours in an ambient atmosphere with 35% relative humidity. ustb.edu.cn The presence of these bulky cations at the grain boundaries and surface of the perovskite film acts as a barrier against moisture ingress, preventing the degradation of the photoactive layer. frontiersin.orgacs.org

The use of tert-butylamine hydroiodide and similar bulky ammonium iodides can lead to significant improvements in the power conversion efficiency (PCE) of perovskite solar cells. This enhancement is often attributed to defect passivation and improved film morphology.

A study investigating the effect of iso-butyl ammonium iodide (a structural isomer of tBAI) as a surface passivating layer on Cs₀.₁(CH₃NH₃)₀.₉PbI₃ perovskite films demonstrated a notable increase in performance. The unpassivated devices exhibited a PCE of 12.64%, whereas devices passivated with 5-mg of iso-butyl ammonium iodide achieved a PCE of 15.49%. ustb.edu.cn This improvement was linked to better charge transfer and reduced charge recombination.

Impact of Bulky Ammonium Iodide Additives on Perovskite Solar Cell Efficiency

Ammonium Iodide AdditiveBase Perovskite FormulaControl PCEPCE with AdditiveRelative PCE ImprovementReference
iso-Butyl Ammonium IodideCs₀.₁(CH₃NH₃)₀.₉PbI₃12.64%15.49%22.5% ustb.edu.cn
n-Butylammonium Iodide (1 vol%)CH₃NH₃PbI₃₋ₓClₓ9.7%10.2%5.2% researchgate.net

Tert-butylammonium iodide is specifically used as a precursor to enable the formation of 2D perovskite structures. ossila.com The large, bulky tert-butylammonium cation acts as a "spacer" that separates the inorganic lead-iodide octahedral layers, resulting in a layered 2D crystal structure. rsc.org This is in contrast to the 3D structure formed with smaller cations like methylammonium (B1206745).

The introduction of n-butylammonium iodide (BAI) into a MAPbI₃ perovskite precursor solution has been shown to induce a transition from a 3D to a quasi-2D structure as the concentration of BAI increases. documentsdelivered.com This structural change is confirmed by X-ray diffraction patterns which show the appearance of low-angle diffraction peaks characteristic of layered perovskites. rsc.org Morphological studies using scanning electron microscopy (SEM) and atomic force microscopy (AFM) reveal that the incorporation of these bulky cations leads to smoother and more uniform perovskite films. frontiersin.orgresearchgate.net For instance, the addition of tetrabutylammonium iodide was found to improve film coverage and reduce the number of pinholes, which are detrimental to device performance. frontiersin.orgrsc.org The formation of these 2D or 2D/3D heterostructures with improved film quality is crucial for achieving high-performance and stable optoelectronic devices. ossila.comresearchgate.net

The primary advantage of using this compound and other bulky alkylammonium iodides is the significant enhancement in the environmental stability of perovskite devices, particularly against moisture. ossila.com The inherent hydrophobicity of the bulky organic cations helps to repel water molecules, protecting the sensitive perovskite lattice from degradation. rsc.org

The formation of a 2D perovskite capping layer on top of a 3D perovskite film is a common strategy to improve stability. rsc.org This 2D layer acts as a protective barrier. Devices incorporating tetrabutylammonium iodide showed substantially improved moisture stability, retaining their initial performance for over a month in ambient air, a stark contrast to the rapid degradation of standard 3D perovskite cells. rsc.org Similarly, n-butylammonium iodide has been used to create a 2D protective layer in 3D MAPbI₃, which significantly improved the device's stability. researchgate.net This enhanced stability is critical for the long-term operational lifetime required for the commercialization of perovskite solar cell technology. aut.ac.ir

Nanomaterial Synthesis and Modification

While this compound is well-documented in perovskite research, its application in other areas of nanomaterial synthesis is less common.

A comprehensive search of scientific literature and chemical databases did not yield any documented applications of this compound in the synthesis or modification of gold nanoparticles. The synthesis of gold nanoparticles typically involves the reduction of a gold precursor (like chloroauric acid) using reducing agents such as sodium citrate, sodium borohydride, or various amino acids, often in the presence of capping agents to control size and stability. The current body of research does not indicate a role for this compound in these established synthesis methods.

Clathrate Hydrate (B1144303) Formation and Gas Storage

Clathrate hydrates are crystalline, ice-like solids where a framework of hydrogen-bonded water molecules entraps guest molecules in cages. Tert-butylamine is a notable guest molecule in this field due to its influence on hydrate structure and its potential application in gas storage technologies. The formation of binary (or double) clathrate hydrates, where tert-butylamine acts as a stabilizing agent alongside a smaller gas molecule, is a key area of research. These structures are investigated for their ability to store gases like hydrogen and methane (B114726) under more moderate conditions than pure gas hydrates.

Hydrogen Storage in Double Clathrates with tert-Butylamine

Binary clathrate hydrates using tert-butylamine have been synthesized at 13.8 MPa and 250 K with varying molar concentrations of t-BuNH₂ (from 0.98 to 9.31 mol %). nih.govresearchgate.net Spectroscopic analysis confirms that hydrogen molecules occupy the small cages of the hydrate structure. nih.gov The hydrogen storage capacity in this system has been measured to be approximately 0.7% H₂ by weight when the concentration of tert-butylamine is close to the stoichiometric requirements for structure II (sII) formation. nih.govresearchgate.net

Synthesis and Storage Capacity of tert-Butylamine + H₂ Double Clathrate Hydrate

ParameterValueReference
Synthesis Pressure13.8 MPa nih.govresearchgate.net
Synthesis Temperature250 K nih.govresearchgate.net
Approximate H₂ Storage Capacity (wt %)~0.7% nih.govresearchgate.net
Cage Occupancy (H₂)Small cages nih.gov

Structural Transformations of Clathrate Hydrates

A key phenomenon in the formation of tert-butylamine-based binary hydrates is a structural transformation of the water lattice. Pure tert-butylamine hydrate typically forms a structure known as structure VI (sVI). acs.org However, when this sVI hydrate is pressurized in the presence of a smaller co-guest molecule, such as methane (CH₄) or hydrogen, it undergoes a transformation to the more common structure II (sII). nih.govacs.orgnih.gov

This structural change is crucial for gas storage. For instance, binary hydrates with methane and tert-butylamine were synthesized at 7.0 MPa and 250 K. acs.orgnih.gov Powder X-ray diffraction (PXRD) analysis clearly shows that the initial sVI structure transforms into the sII structure, with the original sVI signatures becoming insignificant. acs.org This suggests that the sVI binary hydrate is a metastable form. acs.orgnih.gov The transformation is driven by the fact that guest molecules like methane are too large for the small cages of the sVI structure, which triggers the rearrangement into the sII framework. acs.org In the resulting sII structure, tert-butylamine occupies the large 5¹²6⁴ cages, while the smaller gas molecules (methane or hydrogen) occupy the small 5¹² cages. nih.govacs.org This transformation nearly doubled the methane storage capacity in one study to approximately 6.86 wt % for certain t-BuNH₂ concentrations. acs.orgnih.gov

Structural Transformation of tert-Butylamine Hydrate with Methane

ParameterDescriptionReference
Initial Structure (Pure t-BuNH₂ Hydrate)Structure VI (sVI) acs.org
Final Structure (Binary t-BuNH₂ + CH₄ Hydrate)Structure II (sII) acs.orgnih.gov
Transformation ConditionPressurizing with a co-guest (e.g., CH₄ or H₂) nih.govacs.org
Example Synthesis Condition (with CH₄)7.0 MPa and 250 K acs.orgnih.gov
Resulting Cage Occupancyt-BuNH₂ in large cages; CH₄/H₂ in small cages nih.govacs.org

Theoretical and Computational Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the electronic structure, geometry, and energetics of molecules. These calculations solve the Schrödinger equation, or an approximation of it, for a given system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to study various aspects of tert-butylamine (B42293) and its derivatives.

In studies of atmospheric chemistry, DFT calculations, specifically using the M06-2X and MP2 methods with an aug-cc-pVTZ basis set, have been utilized to characterize the stationary points on the potential energy surface for the reaction between tert-butylamine (tBA) and hydroxyl (OH) radicals. These calculations are crucial for determining the reaction pathways and energies of transition states and intermediates. For instance, the M06-2X functional has been noted for its performance in these calculations, though it can be sensitive, with some stationary points being challenging to locate whiterose.ac.uk.

DFT has also been used to explore the conformational possibilities and energetics of related, more complex molecules. For example, calculations on the tetra-n-butylammonium ion (Bu4N+), a related quaternary ammonium (B1175870) cation, were performed using the B3LYP/6-311+G(d,p) level of theory with dispersion corrections to analyze the energy profiles of different conformers. This study investigated how the ion's energy changes with the rotation of its butyl groups and variations in the C-N-C bond angles, providing insight into the conformational mobility that facilitates high ionic conductivity in organic ionic plastic crystals matec-conferences.org.

Furthermore, DFT calculations at the B3LYP/6-31+G(d,p) level have been employed to investigate the complexation of a p-tert-butylcalix sigmaaldrich.cnarene derivative with the tert-butylammonium (B1230491) cation. These studies focus on the hydrogen-bonding interactions between the host molecule and the ammonium guest, finding that for bulkier guests like tert-butylammonium, specific "exo" complex formations are energetically favored researchgate.net.

SystemComputational MethodBasis SetFocus of Study
tert-Butylamine + OH radicalM06-2X, MP2aug-cc-pVTZReaction mechanism and energetics whiterose.ac.uk
tetra-n-butylammonium ionB3LYP with GD3BJ correction6-311+G(d,p)Conformational energy profiles matec-conferences.org
p-tert-butylcalix sigmaaldrich.cnarene + tert-butylammoniumB3LYP6-31+G(d,p)Complexation and hydrogen bonding researchgate.net

A Potential Energy Surface (PES) is a conceptual and mathematical representation of the potential energy of a set of atoms as a function of their spatial arrangement libretexts.orgumn.edu. PES analysis is fundamental to understanding the dynamics of a chemical reaction.

A detailed PES has been constructed for the atmospheric degradation of tert-butylamine initiated by the OH radical. This reaction is significant as tert-butylamine is a sterically hindered amine used in carbon capture technologies whiterose.ac.uk. The PES was mapped out using high-level quantum chemistry calculations (CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ), which located the stationary points corresponding to reactants, intermediates, transition states, and products whiterose.ac.uk.

The analysis revealed that the reaction primarily proceeds through hydrogen abstraction from the amino (-NH2) group, rather than from the methyl (-CH3) groups. The calculations identified six transition states (saddle points on the PES), one for the N-H abstraction and five for C-H abstraction. The barrier for N-H abstraction was found to be the lowest, confirming it as the major reaction pathway whiterose.ac.uk. The study highlighted the flatness of the PES near the saddle point for N-H abstraction, indicating a loose transition state whiterose.ac.uk. Such detailed PES analysis provides crucial kinetic and mechanistic data that can be used in larger-scale atmospheric models whiterose.ac.ukwhiterose.ac.ukresearchgate.net.

Reaction FeatureComputational FindingSignificance
Primary Reaction PathwayHydrogen abstraction from the -NH2 group is energetically favored.Determines the main degradation products in the atmosphere whiterose.ac.uk.
Transition StatesSix saddle points were located: one for N-H abstraction and five for C-H abstraction.Provides a complete map of possible reaction channels whiterose.ac.uk.
EnergeticsImproved energies were obtained using high-level CCSD(T*)-F12a computations.Allows for accurate calculation of reaction rate constants whiterose.ac.uk.

Understanding the non-covalent interactions of tert-butylamine and its protonated form, the tert-butylammonium ion, is key to predicting their behavior in solution and in complex systems. Computational models can quantify these interactions.

Vapor-liquid equilibrium (VLE) data for binary systems involving tert-butylamine, such as with methanol (B129727), have been experimentally measured and computationally modeled. Models like the nonrandom two-liquid (NRTL) and universal quasichemical activity coefficient (UNIQUAC) models are used to correlate the experimental data. These models use binary interaction parameters to predict the phase behavior of the mixture, which is essential for designing separation processes acs.orgresearchgate.net. For the methanol + tert-butylamine system, a maximum boiling point azeotrope was observed and successfully modeled acs.org.

Molecular modeling has also been used to study the complexation behavior of tert-butylammonium ions with host molecules. Semi-empirical (AM1) and molecular mechanics (MM) methods have been applied to investigate the binding of various butylammonium (B8472290) isomers to an ester derivative of p-tert-butylcalix sigmaaldrich.cnarene. These calculations determined the complexation energies and enthalpies, revealing that the host molecule shows selectivity for different isomers. The results indicated that the complexation energy for the tert-butylammonium ion was the least favorable among the butyl isomers, a trend attributed to steric hindrance, which is in good agreement with experimental findings researchgate.net.

SystemModeling ApproachKey Finding
Methanol + tert-ButylamineNRTL, UNIQUAC modelsSuccessfully correlated VLE data and predicted azeotropic behavior acs.orgresearchgate.net.
Calix sigmaaldrich.cnarene + Butylammonium ionsMolecular Mechanics (MM)Complexation energy is least favorable for tert-butylammonium due to sterics researchgate.net.
Ethyleneglycoldiacetate + DibutylaminePC-SAFT modelAnalyzed volumetric behavior based on intermolecular interactions and steric effects nih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the time evolution of a set of interacting atoms or molecules, providing a detailed picture of their dynamic behavior. This technique is invaluable for studying condensed-phase systems.

While direct MD simulation studies specifically on tert-butylamine hydroiodide in solvent systems are not prominent in the reviewed literature, simulations of structurally analogous molecules provide significant insights into how the tert-butyl group influences hydration.

MD simulations have been performed on aqueous solutions of tert-butyl alcohol (TBA), which is isosteric to tert-butylamine. These studies investigate hydration properties and the tendency for self-aggregation researchgate.netrsc.org. The simulations show that as the concentration of TBA increases, the number of water molecules in its first hydration shell decreases rapidly. This phenomenon is linked to the self-aggregation of TBA molecules, driven by the hydrophobic nature of the bulky tert-butyl group researchgate.netrsc.org. This suggests that tert-butylamine in aqueous solution would likely exhibit similar behavior, with the hydrophobic tert-butyl group influencing the local water structure and potentially promoting aggregation at higher concentrations. The primary difference would arise from the hydrogen-bonding capabilities of the amino group (-NH2) compared to the hydroxyl group (-OH).

Tert-butylammonium iodide (tBAI) is utilized as an organic salt in the fabrication of 2D and quasi-2D perovskite materials for optoelectronic applications greatcellsolarmaterials.comossila.com. The bulky tert-butylammonium cation acts as a spacer between inorganic lead-halide layers, which can enhance the material's stability against moisture ossila.com.

The incorporation of the related tetrabutylammonium (B224687) (TBA) cation into MAPbI₃ thin films has been shown to improve crystallinity, morphology, and stability frontiersin.org. Although this study focused on experimental characterization, it underscores the importance of large organic cations in modifying the properties of perovskite materials, a process that MD simulations are well-suited to explore in future work.

Spectroscopic Data Interpretation and Prediction

Computational models are instrumental in predicting the spectroscopic features of this compound, offering insights that complement and help interpret experimental data. Due to the ionic nature of the compound, the spectroscopic characteristics are primarily those of the tert-butylammonium cation and its interaction with the iodide anion.

While specific experimental spectra for this compound are not widely published, its features can be accurately predicted based on established principles for primary alkylammonium halides and computational analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the vibrational modes of the tert-butylammonium cation, [(CH₃)₃CNH₃]⁺. The protonation of the amine group to form an ammonium salt leads to significant changes compared to the free amine.

The most characteristic absorptions arise from the N-H stretching of the -NH₃⁺ group. For aliphatic primary amine salts, these appear as a strong, broad band generally located near 3000 cm⁻¹. researchgate.net This broadness is a result of extensive hydrogen bonding between the cation and the iodide anion (N⁺-H···I⁻). Studies on a series of amine hydrohalides show a trend where the N-H stretching frequency shifts to higher values in the order of hydrochloride, hydrobromide, and hydroiodide. researchgate.net Other notable vibrations include C-H stretching and N-H bending modes.

Predicted IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity / Characteristics
N-H Stretch (Asymmetric & Symmetric) ~3000 - 3200 Strong, Broad
C-H Stretch (Asymmetric & Symmetric) 2850 - 2990 Strong
N-H Bend (Asymmetric, "Scissoring") 1580 - 1650 Medium
C-H Bend (Asymmetric & Symmetric) 1370 - 1480 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum provides information on the hydrogen and carbon environments within the tert-butylammonium cation.

¹H NMR: In the proton NMR spectrum, the nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C bonds. They are expected to appear as a single, sharp singlet. The three protons on the nitrogen atom (-NH₃⁺) are also equivalent. Their signal is often broad due to rapid chemical exchange with trace amounts of water and quadrupolar relaxation from the ¹⁴N nucleus. jove.com The chemical shift of these N-H protons is highly dependent on solvent, concentration, and temperature. jove.comlibretexts.org

¹³C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the two types of carbon atoms in the structure: the three equivalent methyl carbons and the single quaternary carbon to which the nitrogen is attached.

Predicted NMR Spectral Data for this compound

Nucleus Environment Predicted Chemical Shift (δ, ppm) Multiplicity
¹H (CH₃ )₃CNH₃⁺ 1.2 - 1.5 Singlet (9H)
¹H (CH₃)₃CNH₃ Variable (e.g., 7.0 - 8.0 in DMSO-d₆) Broad Singlet (3H)
¹³C (C H₃)₃CNH₃⁺ 25 - 35 Quartet (in ¹H-coupled)
¹³C (CH₃)₃C NH₃⁺ 50 - 60 Singlet (in ¹H-decoupled)

As an ionic salt, this compound is non-volatile, and its mass spectrum is typically acquired using soft ionization techniques such as Electrospray Ionization (ESI). The analysis focuses on the tert-butylammonium cation, [(CH₃)₃CNH₃]⁺, which has a calculated m/z of 74.14.

The fragmentation of this cation under tandem mass spectrometry (MS/MS) conditions would differ significantly from that of the neutral tert-butylamine molecule. Neutral tert-butylamine (m/z 73) is known to fragment readily upon electron impact ionization, often with an absent molecular ion peak, yielding a highly stable tert-butyl cation fragment at m/z 57 after the loss of an amino radical, or a base peak at m/z 58. pearson.com

For the tert-butylammonium cation, fragmentation pathways would involve the elimination of stable neutral molecules. The primary predicted pathway is the loss of a neutral isobutylene (B52900) molecule, a process facilitated by a rearrangement, leading to the formation of the ammonium ion.

Predicted Mass Spectrometry Fragmentation of the tert-Butylammonium Cation

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
74.14 57.07 NH₃ (Ammonia) [(CH₃)₃C]⁺ (tert-Butyl cation)
74.14 18.04 C₄H₈ (Isobutylene) [NH₄]⁺ (Ammonium ion)

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a vital tool for exploring reaction mechanisms that are difficult to study experimentally. While specific mechanistic studies on this compound are scarce, extensive research on the reactivity of its parent amine, tert-butylamine, provides a foundational understanding. For the hydroiodide salt to participate in reactions typical of free amines, it would first require deprotonation.

A significant body of research has focused on the atmospheric degradation of tert-butylamine, initiated by hydroxyl (•OH) radicals. wpmucdn.com These studies, employing quantum chemistry methods, have elucidated the primary reaction pathways. The calculations show that the reaction proceeds mainly through hydrogen abstraction from the amino group (-NH₂). wpmucdn.com

Key Findings from Computational Studies on tert-Butylamine + •OH Reaction:

Potential Energy Surface: Calculations (such as M06-2X and MP2 with aug-cc-pVTZ basis sets) have been used to map the potential energy surface for the reaction.

Reaction Channels: Six primary reaction channels are typically identified: one involving H-abstraction from the N-H bond and five involving H-abstraction from the C-H bonds of the methyl groups.

Dominant Pathway: Theoretical models predict that hydrogen abstraction from the amino group is the most favorable pathway, leading to the formation of the (CH₃)₃CNH• radical. This is a crucial first step in the formation of subsequent products like tert-butylnitramine and acetone (B3395972) in the presence of nitrogen oxides. wpmucdn.com

These computational findings on the free amine highlight the types of mechanistic questions that can be addressed. Similar methods, such as Density Functional Theory (DFT), could be applied to model the structure, stability, and reactivity of the tert-butylammonium cation, its interaction with the iodide counter-ion, and its potential role in condensed-phase reaction mechanisms.

Environmental and Degradation Studies

Atmospheric Degradation Pathways of tert-Butylamine (B42293) Derivatives

Once released into the atmosphere, tert-butylamine ((CH₃)₃CNH₂) undergoes photo-oxidation, leading to the formation of various degradation products. whiterose.ac.uk The primary process for its atmospheric degradation is initiated by hydroxyl (OH) radicals. acs.orgnih.gov This reaction is a key factor in determining the atmospheric lifetime and environmental impact of tert-butylamine.

The atmospheric degradation of tert-butylamine is primarily initiated by its reaction with OH radicals. whiterose.ac.uknih.gov This reaction predominantly proceeds through the abstraction of a hydrogen atom from the amino group (-NH₂). acs.orgresearchgate.net The rate of this reaction has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K and 1015 ± 1 hPa. whiterose.ac.uknih.govresearchgate.net Based on this rate constant, the atmospheric lifetime of tert-butylamine is estimated to be around 33 hours. nih.gov

In the presence of nitrogen oxides (NOx), the OH-initiated degradation of tert-butylamine leads to the formation of several gas-phase products. whiterose.ac.uk The main products generated are tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone (B3395972). acs.orgresearchgate.net

The formation of acetone is a multi-step process. It involves the reaction of tert-butylnitrosamine ((CH₃)₃CNHNO) or its isomer, tert-butylhydroxydiazene ((CH₃)₃CN=NOH), with OH radicals. whiterose.ac.ukacs.orgnih.gov This reaction yields nitrous oxide (N₂O) and the tert-butyl radical ((CH₃)₃Ċ). whiterose.ac.uknih.gov The tert-butyl radical is subsequently converted into acetone and formaldehyde. whiterose.ac.uknih.govresearchgate.net

Other minor reaction products that have been predicted and observed include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.orgnih.govresearchgate.net Nitrosamines and nitramines are of particular concern as they are known or potential carcinogens. whiterose.ac.uk

Table 1: Major and Minor Products of OH-Initiated tert-Butylamine Degradation

Product Name Chemical Formula Classification
tert-Butylnitramine (CH₃)₃CNHNO₂ Major Product
Acetone CH₃COCH₃ Major Product
Formaldehyde HCHO Minor Product
2-Methylpropene C₄H₈ Minor Product
Acetamide CH₃CONH₂ Minor Product

Particle Formation from Amine-Acid Reactions in the Atmosphere

Amines in the atmosphere can contribute to aerosol formation through acid-base reactions. whiterose.ac.uk In the case of tert-butylamine, its reaction in atmospheric simulation chambers is accompanied by significant particle formation. whiterose.ac.ukresearchgate.net This particle formation is induced by an acid-base reaction between tert-butylamine and photochemically formed nitric acid. whiterose.ac.ukacs.orgnih.govresearchgate.net

The product of this reaction is tert-butylaminium nitrate, a salt with low volatility. whiterose.ac.ukresearchgate.net The vapor pressure of tert-butylaminium nitrate has been determined to be 5.1 × 10⁻⁶ Pa at 298 K, confirming its tendency to exist in the particle phase. whiterose.ac.ukacs.orgnih.govresearchgate.net Both oxidation and acid-base reactions between amines and acids like nitric and sulfuric acid are significant in the formation of organic nitrogen-containing particles in the atmosphere. nih.govacs.org

Corrosion Inhibition Studies with tert-Butylamine

Tert-butylamine has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments, such as hydrochloric acid (HCl) solutions. physicsjournal.netresearchgate.net Studies have shown that tert-butylamine can effectively reduce the corrosion rate of mild steel. physicsjournal.net The inhibition mechanism involves the adsorption of tert-butylamine molecules onto the metal surface, forming a protective layer. physicsjournal.netresearchgate.net

The effectiveness of tert-butylamine as a corrosion inhibitor is dependent on its concentration, with higher concentrations generally providing better protection. physicsjournal.netresearchgate.net However, its efficiency tends to decrease with increasing temperature. physicsjournal.netresearchgate.net The amine and methyl groups in the tert-butylamine structure are crucial for the formation of this protective barrier. physicsjournal.netresearchgate.net The adsorption of the inhibitor on the metal surface is a spontaneous process. nih.gov

Table 2: Corrosion Inhibition Efficiency of tert-Butylamine on Mild Steel

Concentration (ppm) Temperature (°C) Inhibition Efficiency
50-200 30 Increases with concentration

Advanced Analytical Methodologies in Tert Butylamine Hydroiodide Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of tert-butylamine (B42293) hydroiodide, providing fundamental insights into its molecular structure, composition, and crystalline form.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the tert-butylammonium (B1230491) iodide structure. The IR spectrum of the tert-butylammonium cation is characterized by specific vibrational modes. The primary feature is the N-H stretching of the ammonium (B1175870) group (-NH3+), which typically appears as a broad band in the region of 2890-2990 cm⁻¹. This broadening is a result of hydrogen bonding interactions within the crystal lattice. Additionally, the C-H stretching vibrations of the tert-butyl group are observed as strong peaks around 2985 cm⁻¹. Other key absorptions include bending modes for the N-H and C-H bonds, which provide further confirmation of the compound's identity.

Table 1: Characteristic IR Absorption Bands for tert-Butylammonium Cation
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretching (Ammonium)2890 - 2990Strong, Broad
C-H Stretching (tert-Butyl)~2985Strong
N-H Bending~1513Medium
C-H Bending~1403Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for both structural confirmation and the study of solution-state properties like pH.

For structural analysis , the ¹H NMR spectrum of tert-butylamine hydroiodide in a solvent like D₂O is straightforward. It typically shows two main signals: a sharp singlet at approximately 1.3 ppm corresponding to the nine equivalent protons of the three methyl groups in the tert-butyl moiety, and a broader signal for the three protons of the ammonium group (-NH3+). The integration of these peaks (9:3 ratio) confirms the structure of the tert-butylammonium cation.

For pH determination , NMR spectroscopy serves as a non-invasive method. The chemical shift of protons on or near the ammonium group is sensitive to the pH of the solution. As the pH changes, the equilibrium between the protonated form (tert-butylammonium, R-NH3+) and the deprotonated form (tert-butylamine, R-NH2) shifts. This change in the chemical environment leads to a corresponding change in the chemical shift of the α-protons and the N-H protons. By creating a calibration curve that plots the chemical shift of a specific proton signal against known pH values (measured by a calibrated pH meter), the pH of an unknown sample containing this compound can be accurately determined by measuring its NMR spectrum.

Table 2: Expected ¹H NMR Signals for tert-Butylammonium Cation
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₃-C~1.3Singlet9H
-NH₃⁺Variable (pH-dependent)Broad Singlet3H

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the tert-butylammonium cation, confirming its molecular weight. Under typical electron ionization (EI) conditions, the molecular ion of tert-butylamine is often unstable and not observed. Instead, the spectrum is dominated by a base peak at an m/z of 58. This corresponds to the highly stable tert-butyl carbocation, [(CH₃)₃C]⁺, which is formed by the cleavage of the C-N bond. This characteristic fragmentation pattern is a key identifier for the tert-butylamine structure.

In the context of stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and characterizing potential degradation products. If this compound were to degrade under stress conditions (e.g., oxidative or thermal stress), LC-MS/MS could separate the degradation products from the parent compound and then fragment them to elucidate their structures based on their unique mass spectral patterns.

Table 3: Key Mass Spectrometry Data for tert-Butylamine
FragmentChemical Formulam/z (Mass-to-Charge Ratio)Significance
tert-Butyl Carbocation[C₄H₉]⁺58Base Peak, Characteristic Fragment
Molecular Ion (tert-butylamine)[C₄H₁₁N]⁺˙73Often absent or very low intensity

X-ray Diffraction (XRD) is the definitive method for characterizing the solid-state structure of crystalline materials like this compound. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, detailed information about the atomic arrangement can be obtained.

Single-crystal XRD can determine the precise three-dimensional structure, including bond lengths, bond angles, and the unit cell parameters (the dimensions of the basic repeating unit of the crystal). For an ionic compound like this compound, XRD reveals the crystal system (e.g., monoclinic, orthorhombic), the space group, and the nature of intermolecular forces, particularly the hydrogen bonding between the ammonium group's protons (donors) and the iodide anions (acceptors). This information is fundamental to understanding the material's physical properties. Powder XRD (XRPD) is used to analyze polycrystalline samples, providing a characteristic fingerprint that can be used for phase identification and to assess sample purity.

Table 4: Information Obtained from XRD Analysis
ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., cubic, tetragonal, orthorhombic).
Space GroupDescribes the symmetry elements within the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Hydrogen BondingIdentifies the specific interactions between the -NH₃⁺ group and the I⁻ anion.

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical substances and chemical reagents, including this compound. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

For the analysis of this compound, a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) is typically employed. Detection is often achieved using a UV detector. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The method can be validated to be specific, accurate, and precise for quantifying this compound and any potential process-related impurities or degradation products.

Table 5: Example HPLC Method Parameters for Purity Assessment
ParameterTypical Condition

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds from a mixture. In the context of this compound research, GC is primarily employed to analyze volatile products that may arise from thermal decomposition. When subjected to elevated temperatures, as in a GC inlet, thermally labile compounds can break down into smaller, more stable products sepscience.com.

The analysis typically involves headspace GC, where the vapor phase above a sample is injected into the chromatograph. This prevents non-volatile components from contaminating the system google.com. For the analysis of tert-butylamine, a known decomposition product, specific columns like the Agilent CP-Volamine are used to achieve good separation google.com. A Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds google.com.

Challenges in the GC analysis of amines include their high polarity, which can lead to poor peak shape. This is often addressed by using specialized columns or by treating the sample with an organic base to ensure the amine is in its free, volatile form before analysis google.comnih.gov. The identification of unknown degradation products can be further confirmed by coupling the gas chromatograph to a Mass Spectrometer (GC-MS), which provides structural information on the eluted compounds tue.nl.

Table 1: Illustrative GC Parameters for Volatile Amine Analysis This table is based on typical conditions for analyzing volatile amines like tert-butylamine and may be adapted for decomposition studies of this compound.

ParameterValue/ConditionSource
Technique Headspace Gas Chromatography google.com
Column Agilent CP-Volamine google.com
Detector Flame Ionization Detector (FID) google.com
Inlet Temperature 200-220 °C google.com
Detector Temperature 230 °C google.com
Carrier Gas Nitrogen or Helium google.com
Headspace Equilibration 58-62 °C for 40 min google.com

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program tainstruments.com. For alkylammonium halides like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing thermal stability and phase behavior researchgate.netlabmanager.com. These tests can be performed simultaneously using a Simultaneous Thermal Analyzer (STA), which ensures identical conditions for both mass and heat flow measurements netzsch.com.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program umd.edu. This technique is highly sensitive to thermal events such as phase transitions, melting, and decomposition labmanager.com. For crystalline materials like n-alkylammonium chlorides, DSC can reveal multiple solid-solid phase transitions prior to melting researchgate.net. A DSC thermogram plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like some decompositions) appearing as peaks. The temperature at which these peaks occur and their integrated area provide information on the transition temperatures and the enthalpy changes associated with them, respectively umd.edu.

Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes in a material as a function of temperature umd.edu. This is critical for determining the thermal stability and decomposition profile of a compound. A TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat plateau until a temperature at which decomposition or volatilization begins, indicated by a sharp drop in mass. For related compounds like t-butylamine borane (B79455), TGA, coupled with evolved gas analysis, can identify the decomposition products, such as isobutane (B21531) and hydrogen, that are released at specific temperatures osti.gov. TGA is essential for establishing the upper temperature limit at which this compound can be used before significant degradation occurs.

Table 2: Example Thermal Events Observable by DSC and TGA for Alkylammonium Salts This table presents hypothetical data based on typical observations for related compounds to illustrate the expected findings for this compound.

Analytical TechniqueObserved EventTypical Temperature Range (°C)Information Gained
DSC Solid-Solid Phase Transition50 - 150Change in crystal structure
DSC Melting150 - 250Melting point, Enthalpy of fusion
TGA Onset of Decomposition> 200Temperature of initial mass loss
TGA/DSC Decomposition> 200Mass loss profile, Enthalpy of decomposition

Electrochemical Methods for Corrosion Studies

Electrochemical methods are widely used to investigate the corrosion of metals and to evaluate the efficacy of corrosion inhibitors nih.gov. Amine-based compounds are often effective corrosion inhibitors for metals like steel in acidic environments researchgate.netnih.gov. They function by adsorbing onto the metal surface, forming a protective barrier that slows down the electrochemical reactions responsible for corrosion nih.gov. The potential of this compound as a corrosion inhibitor can be systematically studied using techniques such as potentiodynamic polarization.

Potentiodynamic polarization involves scanning the potential of a metal electrode (e.g., carbon steel) immersed in a corrosive solution and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density) researchgate.net. From this plot, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A lower corrosion current density in the presence of an inhibitor indicates a reduction in the corrosion rate. The shift in corrosion potential can indicate whether the compound inhibits the anodic (metal dissolution), cathodic (e.g., hydrogen evolution), or both reactions (mixed-type inhibitor) researchgate.net. The inhibition efficiency (%IE) is calculated from the corrosion current densities with and without the inhibitor, providing a quantitative measure of the inhibitor's performance researchgate.net.

Table 3: Key Parameters from Potentiodynamic Polarization for Corrosion Inhibition Studies This table outlines the typical data derived from Tafel plots in the evaluation of corrosion inhibitors like tert-butylamine derivatives.

ParameterSymbolDefinitionSignificance in Inhibition
Corrosion Potential EcorrThe potential at which the rate of oxidation equals the rate of reduction.A significant shift indicates interference with anodic or cathodic reactions.
Corrosion Current Density icorrThe current density at the corrosion potential, proportional to the corrosion rate.A lower value indicates effective corrosion inhibition.
Anodic Tafel Slope βaThe slope of the anodic branch of the Tafel plot.Changes indicate an effect on the metal dissolution mechanism.
Cathodic Tafel Slope βcThe slope of the cathodic branch of the Tafel plot.Changes indicate an effect on the hydrogen evolution mechanism.
Inhibition Efficiency %IEThe percentage reduction in corrosion rate due to the inhibitor.Quantifies the effectiveness of the inhibitor.

Emerging Research Directions and Future Perspectives

Novel Applications in Supramolecular Chemistry

The principles of supramolecular chemistry, which focus on the self-assembly of molecules through non-covalent interactions, are central to the emerging applications of tert-butylamine (B42293) hydroiodide. The distinct size and shape of the tert-butylammonium (B1230491) cation play a crucial role in directing the architecture of larger crystalline systems.

Research has shown that the incorporation of bulky organic cations like tert-butylammonium is a key strategy in the formation of two-dimensional (2D) and quasi-2D layered crystal structures. In these systems, the tert-butylammonium iodide acts as a spacer, organizing inorganic components into well-defined layers. This self-assembly process is governed by a combination of ionic bonds between the ammonium (B1175870) cation and the anionic framework, as well as weaker van der Waals and hydrogen-bonding interactions. The ability to form these ordered, layered structures is fundamental to its application in advanced materials, where structural arrangement dictates functional properties.

Integration into Advanced Functional Materials

The most prominent application of tert-butylamine hydroiodide is as a precursor in the fabrication of perovskite-based optoelectronic devices, such as solar cells and light-emitting diodes (LEDs). ossila.comgreatcellsolarmaterials.com Traditional 3D perovskites, while highly efficient, often suffer from instability in the presence of moisture. rsc.org

The integration of the bulky tert-butylammonium cation addresses this challenge by facilitating the formation of more stable 2D and quasi-2D perovskite structures. ossila.comresearchgate.net These lower-dimensional materials exhibit significantly improved resistance to environmental degradation. The tert-butylammonium group acts as a hydrophobic "umbrella," making the perovskite structure less susceptible to moisture. ustb.edu.cn Furthermore, the use of this compound can lead to the formation of smoother, more uniform perovskite films with fewer pinholes, which is critical for high-performance devices. ossila.comrsc.org Studies have demonstrated that passivating the surface of 3D perovskites with tert-butylammonium iodide reduces charge recombination and enhances power conversion efficiency (PCE). researchgate.netustb.edu.cn

Table 1: Impact of tert-Butylammonium Iodide (tBAI) on Perovskite Device Properties
PropertyObservation upon tBAI IntegrationResulting BenefitReference
Structural DimensionalityInduces formation of 2D and quasi-2D layered structuresEnhanced material stability ossila.comresearchgate.net
Moisture ResistanceBulky cation provides hydrophobicityImproved device lifetime and durability ossila.comustb.edu.cn
Film MorphologyPromotes smoother films with fewer defectsHigher Power Conversion Efficiency (PCE) ossila.com
Charge Carrier DynamicsReduces non-radiative recombinationImproved device performance ustb.edu.cn
Charge Carrier MobilityMay decrease mobility compared to pure 3D perovskitesPotential trade-off for increased stability

Green Chemistry Approaches in Synthesis and Application

While specific research into the "green synthesis" of this compound is not extensively documented, its application aligns with several principles of green chemistry. A key aspect is the design of products with a longer lifespan. By significantly improving the stability and moisture resistance of perovskite solar cells, this compound contributes to the development of more durable renewable energy technologies. rsc.orgustb.edu.cn This extended operational life reduces waste and the environmental impact associated with manufacturing and replacing devices.

Furthermore, some chemical suppliers have categorized this compound as a "Greener Alternative Product," noting its role in enabling energy efficiency. sigmaaldrich.com This classification highlights its contribution to creating more efficient photovoltaic devices, a core goal of sustainable technology. The use of solution-based processing for perovskite fabrication, which involves precursors like tBAI, is also generally considered more energy-efficient than the high-temperature, high-vacuum processes required for conventional silicon-based solar cells.

Deeper Mechanistic Understanding through Advanced Spectroscopies

A comprehensive understanding of how this compound influences material properties relies on a suite of advanced spectroscopic techniques. These methods provide critical insights into the structural, electronic, and dynamic properties of the resulting materials.

X-ray Diffraction (XRD) is fundamental in confirming the structural changes induced by this compound. XRD patterns reveal the transition from a 3D perovskite structure to a quasi-2D layered architecture as the concentration of the bulky cation increases. researchgate.net

To probe the electronic and optical properties, researchers employ techniques such as Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL). Steady-state PL measurements show shifts in the emission wavelength, which correspond to changes in the material's band gap due to the quantum confinement effects in the 2D layers. researchgate.netacs.org TRPL analysis provides information on charge-carrier lifetimes, helping to quantify the reduction in non-radiative recombination and defect passivation achieved by the addition of this compound. acs.org Furthermore, Photoelectron Spectroscopy (PES) is used to determine the work functions and energy levels of the perovskite layers, which is crucial for optimizing the energy band alignment within a solar cell device. acs.org

Table 2: Spectroscopic Techniques for Analyzing tBAI-Containing Materials
TechniqueInformation GainedRelevance to tBAI Application
X-ray Diffraction (XRD)Crystal structure and phase identificationConfirms the formation of 2D/quasi-2D layered perovskites. researchgate.net
Photoluminescence (PL) SpectroscopyOptical band gap and emission propertiesShows blue shift in emission corresponding to structural transition. researchgate.netacs.org
Time-Resolved Photoluminescence (TRPL)Charge-carrier lifetime and recombination dynamicsDemonstrates passivation of defects and suppression of non-radiative recombination. acs.org
Photoelectron Spectroscopy (PES)Work function and valence band energy levelsProvides insight into the energy level alignment at material interfaces. acs.org

Predictive Modeling for New Compound Design

In concert with experimental work, predictive modeling and computational chemistry are accelerating the design of new materials incorporating this compound. These theoretical approaches provide a deeper understanding of the underlying mechanisms that govern material properties.

Density Functional Theory (DFT) calculations have been employed to investigate the interactions between the tert-butylammonium (BA⁺) cation and the perovskite surface. These simulations have shown that BA⁺ has a more favorable adsorption energy at methylammonium (B1206745) vacancy sites compared to the methylammonium cation itself. acs.org This finding provides a theoretical basis for the observed "surface healing" or passivation effect, where the bulky cation effectively fills defects on the perovskite surface, thereby enhancing stability and performance. acs.org

On a broader scale, machine learning (ML) models are emerging as powerful tools for accelerating the discovery and optimization of perovskite materials. By training algorithms on large datasets of experimental and computational results, ML models can predict the properties of new perovskite compositions based on their precursors. The composition of the A-site cation, such as tert-butylammonium, is a critical feature in these models for predicting the photon energies and stability of quasi-2D perovskites. This predictive capability allows researchers to screen vast numbers of potential compounds computationally, guiding experimental efforts toward the most promising candidates for next-generation optoelectronic devices.

Q & A

Basic: What are the recommended laboratory synthesis protocols for tert-Butylamine Hydroiodide to ensure high purity?

To synthesize this compound, react tert-butylamine (CAS 75-64-9) with hydroiodic acid under controlled conditions. Key steps include:

  • Stoichiometric control : Use a 1:1 molar ratio of tert-butylamine to HI in anhydrous conditions to prevent side reactions.
  • Purification : Recrystallize the product from ethanol or methanol to remove unreacted precursors. Monitor purity via melting point analysis (literature values vary; cross-reference multiple sources) and NMR spectroscopy .
  • Storage : Store under argon at 2–8°C to minimize hygroscopic degradation .

Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm the absence of tert-butylamine or HI residues. The amine proton signal typically appears downfield (~δ 5–6 ppm) due to hydrogen bonding with iodide .
  • X-ray crystallography : Resolve unit cell parameters (e.g., a = 14.896 Å, b = 21.236 Å, c = 30.962 Å for analogous hydroiodide salts) to confirm molecular packing and hydrogen-bonding networks .
  • Elemental analysis : Verify C, H, N, and I content to confirm stoichiometry (expected molecular formula: C4_4H12_{12}IN) .

Advanced: How can researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Discrepancies often arise from hydration levels or impurities. Mitigation strategies include:

  • Standardized protocols : Replicate synthesis and characterization under controlled humidity (e.g., glovebox for anhydrous conditions).
  • Thermogravimetric analysis (TGA) : Quantify hydration levels by measuring mass loss upon heating.
  • Cross-lab validation : Compare results with independent labs using identical batches. Contradictions in melting points (e.g., literature gaps for this compound) may require revisiting original synthesis conditions .

Advanced: What mechanistic role does this compound play in organocatalytic reactions?

This compound acts as a proton source and iodide donor in reactions such as:

  • Epoxide ring-opening : The iodide ion nucleophilically attacks epoxides, while the protonated amine stabilizes intermediates.
  • Byproduct suppression : Unlike Et3_3N·HI, this compound’s steric bulk may reduce side reactions (e.g., over-alkylation). Optimize catalytic efficiency by varying solvent polarity (e.g., DMF vs. THF) and reaction temperature .

Experimental Design: How to safely handle this compound given its reactivity and hygroscopicity?

  • Ventilation : Use fume hoods to avoid inhalation of HI vapors during synthesis.
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste management : Neutralize waste with sodium bicarbonate before disposal. Partner with certified waste handlers for iodide-containing byproducts .

Data Analysis: How to interpret crystallographic data for this compound derivatives?

  • Unit cell parameters : Compare with published analogs (e.g., dabcoHI hydrate: a = 14.896 Å, b = 21.236 Å, c = 30.962 Å) to infer hydrogen-bonding patterns.
  • Hydrogen bonding : Identify N–H···I interactions in the crystal lattice, which influence thermal stability and solubility.
  • Space group symmetry : Analyze symmetry operations (e.g., P b c a for dabcoHI) to predict material properties like piezoelectricity .

Contradiction Analysis: How to identify sources of variability in reaction yields involving this compound?

  • Design of Experiments (DoE) : Systematically vary parameters (stoichiometry, solvent, temperature) to isolate critical factors.
  • Moisture control : Use Karl Fischer titration to quantify water content in reagents.
  • Byproduct profiling : Employ LC-MS to detect iodinated side products, which may reduce yields .

Mechanistic Studies: What techniques elucidate reaction pathways in this compound-mediated syntheses?

  • Isotopic labeling : Use 15^{15}N-labeled tert-butylamine to track amine participation in intermediates.
  • Kinetic studies : Measure rate constants under varying [HI] to distinguish between nucleophilic and acid-catalyzed mechanisms.
  • Computational modeling : DFT calculations can map transition states and identify steric effects from the tert-butyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.